molecular formula C24H26ClNO B1295644 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride CAS No. 10429-58-0

2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride

Cat. No.: B1295644
CAS No.: 10429-58-0
M. Wt: 379.9 g/mol
InChI Key: STYNUJXWDAIJJR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[2-(2-benzylphenoxy)ethyl]-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO.ClH/c1-2-8-19(9-3-1)16-22-12-6-7-13-24(22)26-15-14-25-23-17-20-10-4-5-11-21(20)18-23;/h1-13,23,25H,14-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYNUJXWDAIJJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NCCOC3=CC=CC=C3CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146373
Record name 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10429-58-0
Record name 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010429580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride typically involves the reaction of 2-indanamine with 2-(2-benzylphenoxy)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares "2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride" with simpler indanamine derivatives and analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point Key Structural Differences Safety Information
2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, HCl 10429-58-0 C₂₄H₂₆ClNO 376.93 Not reported Complex substituent: benzylphenoxyethyl group No direct data; assume HCl salt hazards (e.g., irritant)
2-Aminoindan hydrochloride 2338-18-3 C₉H₁₂ClN 169.65 245–247°C Minimal substituents: unsubstituted indanamine core H302 (harmful if swallowed)
(R)-(-)-1-Aminoindan 10277-74-4 C₉H₁₁N 133.19 Not reported 1-indanamine isomer; lacks hydrochloride salt Limited data; likely similar toxicity
5-Aminoindan 24425-40-9 C₉H₁₁N 133.19 Not reported Amino group at position 5 of indane ring No safety data in evidence

Pharmacological and Chemical Differences

Lipophilicity and Bioavailability
  • The benzylphenoxyethyl substituent in the target compound increases its lipophilicity compared to simpler derivatives like 2-aminoindan hydrochloride. This may enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs .
  • In contrast, 2-aminoindan hydrochloride (CAS 2338-18-3) has lower molecular complexity, resulting in higher water solubility and faster renal clearance .
Receptor Interactions
  • Aminoindanes are known to interact with monoamine transporters (e.g., serotonin, dopamine). The bulky substituent in the target compound could modulate selectivity for these receptors, though specific data are lacking .

Biological Activity

2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indanamine core with a benzylphenoxyethyl substituent, which contributes to its biological activities. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

1. Antioxidant Activity

Research indicates that derivatives of indanamine compounds exhibit notable antioxidant properties. For instance, studies have shown that certain indanamine derivatives can scavenge free radicals effectively:

  • DPPH Scavenging : Compounds similar to 2-Indanamine demonstrated high DPPH radical scavenging activity with IC50 values indicating potent antioxidant capabilities .
  • LOX Inhibition : Some derivatives were evaluated for their ability to inhibit lipoxygenase (LOX), an enzyme linked to inflammatory processes. The most potent inhibitors showed IC50 values as low as 10 μM .

2. Anticancer Activity

Studies have identified that indanamine derivatives may possess anticancer properties:

  • Cell Viability Assays : In vitro studies revealed that certain derivatives can significantly reduce cell viability in cancer cell lines. For example, a related compound showed cytotoxic effects with EC50 values around 0.1 μM against pancreatic β-cells under stress conditions .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of specific signaling pathways involved in cancer progression.

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of 2-Indanamine derivatives suggest potential efficacy against various pathogens:

  • Bacterial Inhibition : Laboratory tests indicated that certain derivatives inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
  • Mechanisms : The antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeAssay MethodResultReference
AntioxidantDPPH ScavengingIC50 = 7.12 µg/mL
LOX InhibitionEnzyme InhibitionIC50 = 10 μM
AnticancerCell Viability AssayEC50 = 0.1 μM
AntimicrobialZone of Inhibition TestEffective against multiple pathogens

The biological activities of 2-Indanamine, N-(2-(2-benzylphenoxy)ethyl)-, hydrochloride can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in oxidative stress and inflammation.
  • Cell Signaling Interference : It could disrupt signaling pathways critical for cell proliferation and survival in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially altering their integrity and function.

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